2-(1,3-Benzothiazol-2-yl)-4-bromoaniline
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromoaniline typically involves the reaction of 2-aminothiophenol with 4-bromoaniline under specific conditions. One common method includes the use of ammonium thiocyanate and sodium bromide as reagents, with isopropyl alcohol as the solvent . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs multi-component reactions and microwave irradiation techniques to enhance yield and reduce reaction time . These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine are often used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-4-bromoaniline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)aniline
- 2-(Benzo[d]thiazol-2-yl)-4-chloroaniline
- 2-(Benzo[d]thiazol-2-yl)-4-fluoroaniline
Uniqueness
2-(Benzo[d]thiazol-2-yl)-4-bromoaniline is unique due to its bromine substitution, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H9BrN2S |
---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromoaniline |
InChI |
InChI=1S/C13H9BrN2S/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
InChI Key |
FJRPIQYCIRTCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)N |
Origin of Product |
United States |
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